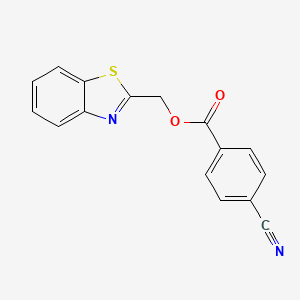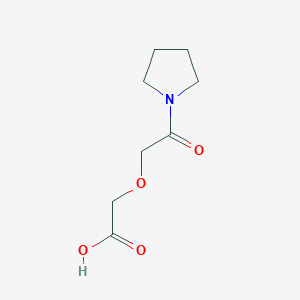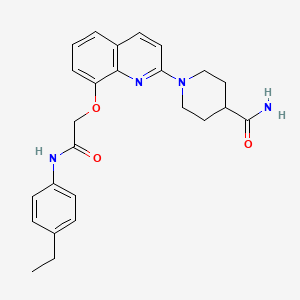![molecular formula C15H16N4O5S B2974964 3-({4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl}carbamoyl)propanoic acid CAS No. 40266-06-6](/img/structure/B2974964.png)
3-({4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl}carbamoyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-({4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl}carbamoyl)propanoic acid is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrimidinyl sulfamoyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-({4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl}carbamoyl)propanoic acid typically involves multiple steps, starting with the preparation of the pyrimidinyl sulfamoyl group. This can be achieved through the reaction of 4-methylpyrimidin-2-amine with chlorosulfonic acid to form the corresponding sulfamoyl chloride, which is then reacted with aniline derivatives to introduce the phenyl group.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be employed.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of different functional groups depending on the nucleophile used.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Chemistry: It can be used as an intermediate in the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical studies.
Industry: Use in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism by which 3-({4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl}carbamoyl)propanoic acid exerts its effects involves interaction with specific molecular targets and pathways. The sulfamoyl group may interact with enzymes or receptors, leading to modulation of biological processes.
Comparación Con Compuestos Similares
4-Methylpyrimidin-2-ylamine: Similar core structure but lacks the sulfamoyl and carbamoyl groups.
Propanoic acid derivatives: Similar acid moiety but different functional groups attached.
Uniqueness: The presence of both the sulfamoyl and carbamoyl groups in this compound makes it unique compared to similar compounds, providing distinct chemical and biological properties.
This comprehensive overview highlights the significance of 3-({4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl}carbamoyl)propanoic acid in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.
Propiedades
IUPAC Name |
4-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]anilino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O5S/c1-10-8-9-16-15(17-10)19-25(23,24)12-4-2-11(3-5-12)18-13(20)6-7-14(21)22/h2-5,8-9H,6-7H2,1H3,(H,18,20)(H,21,22)(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLZGGVMFHTYWQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-[3-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2974883.png)


![5-(4-ethylphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2974888.png)

![3-phenyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)propanamide](/img/structure/B2974892.png)
![5H-Benzo[b]pyrido[4,3-e][1,4]oxazine](/img/structure/B2974893.png)
![N-(4-Fluorophenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2974895.png)
![N-(2-ethoxyphenyl)-2-[3-(3-methoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2974896.png)
![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide](/img/structure/B2974902.png)
![2-(1H-1,2,3-benzotriazol-1-yl)-N'-[(1E)-(4-hydroxy-3-methoxyphenyl)methylene]acetohydrazide](/img/structure/B2974903.png)
![1-(4-fluorophenyl)-4-methoxy-N-[2-(morpholin-4-yl)ethyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2974904.png)
